5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole
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Overview
Description
5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of 5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole can be compared with other similar compounds, such as:
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzo[d]isoxazole: Studied for its potential as an antipsychotic agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoxazole derivatives .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-methoxy-3-piperazin-1-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H15N3O2/c1-16-9-2-3-11-10(8-9)12(14-17-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
VNQYJLHEHIVLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2N3CCNCC3 |
Origin of Product |
United States |
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